N-(3-Methoxyphenyl)picrylamine
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Overview
Description
N-(3-Methoxyphenyl)picrylamine is an organic compound with the molecular formula C13H10N4O7 and a molecular weight of 334.24 g/mol It is characterized by the presence of a methoxy group attached to the phenyl ring and a picrylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)picrylamine typically involves the nitration of 3-methoxyaniline followed by the coupling of the resulting nitro compound with picric acid. The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxyphenyl)picrylamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro groups in the picrylamine moiety can be reduced to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-Methoxyphenyl)picrylamine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)picrylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the picrylamine moiety play crucial roles in its binding affinity and activity. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors .
Comparison with Similar Compounds
- N-(2-Methoxyphenyl)picrylamine
- N-(4-Methoxyphenyl)picrylamine
- N-(3-Chloro-2-Methoxyphenyl)picrylamine
- N-(2,5-Dimethoxyphenyl)picrylamine
Comparison: N-(3-Methoxyphenyl)picrylamine is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
18888-58-9 |
---|---|
Molecular Formula |
C13H10N4O7 |
Molecular Weight |
334.24 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O7/c1-24-10-4-2-3-8(5-10)14-13-11(16(20)21)6-9(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
InChI Key |
DCHYUBGQYANXJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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